molecular formula C14H10N2 B8553487 4-[2-(Pyridin-2-yl)ethenyl]benzonitrile CAS No. 161979-29-9

4-[2-(Pyridin-2-yl)ethenyl]benzonitrile

Cat. No.: B8553487
CAS No.: 161979-29-9
M. Wt: 206.24 g/mol
InChI Key: XMCREAQDIRQRRW-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-yl)ethenyl]benzonitrile (CAS: 161979-29-9; molecular formula: C₁₄H₁₀N₂) is a cyanostilbene derivative characterized by a benzonitrile moiety linked via an ethenyl group to a pyridin-2-yl substituent.

Properties

CAS No.

161979-29-9

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-pyridin-2-ylethenyl)benzonitrile

InChI

InChI=1S/C14H10N2/c15-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-16-14/h1-10H

InChI Key

XMCREAQDIRQRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Letrozole Analogs

A series of 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile derivatives (1a–k) were synthesized and evaluated for cytotoxicity against breast cancer cell lines. Key analogs and their activities are summarized below:

Compound Substituent (R) IC₅₀ (μg/ml) Target Cell Lines Reference Drug Comparison
1c 3-chlorophenyl 27.1 ± 1.2 (MCF-7) MCF-7, MDA-MB-231 More active than Etoposide
14.5 ± 2.1 (MDA-MB-231)
1h 4-methoxyphenyl 14.3 ± 1.1 (T47D) T47D Comparable to Etoposide
1k 4-dimethylaminophenyl 16.8 ± 2.1 (T47D) T47D, MDA-MB-231 Similar to 1h and Etoposide
19.7 ± 1.8 (MDA-MB-231)
  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., 3-Cl in 1c ) enhance cytotoxicity, likely due to increased electrophilicity and improved binding to cellular targets .
    • Electron-donating groups (e.g., 4-OCH₃ in 1h ) improve selectivity for hormone receptor-positive T47D cells .
    • The 1,2,4-triazole moiety is critical for aromatase-independent antiproliferative activity, as demonstrated by 1c (reported as compound 65 in ), which inhibits MCF7 proliferation in the micromolar range without affecting aromatase (AROM) .

Tankyrase and PARP Inhibitors

  • G007-LK: A triazole-oxadiazole hybrid (4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile) exhibits selective inhibition of tankyrases (TNKS1/2) by targeting the adenosine subsite, achieving >1,000-fold selectivity over PARP1–3. Its "rule of 5" compliance and metabolic stability make it a promising anticancer lead .

Fluorescent Probes and Materials

  • GE3082: A red-shifted derivative (4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile) demonstrates blood–nerve barrier penetration and fluorescence in myelinated tissues, though its lipophilicity necessitates specialized formulations for clinical use .
  • CS1–CS3: Cyanostilbene positional isomers (e.g., 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) form stimuli-responsive supramolecular assemblies for optoelectronic applications .

Other Bioactive Derivatives

  • 4-[2-(Quinolin-2-yl)ethenyl]benzonitrile (CAS: 40317-06-4): A quinoline-containing analog with uncharacterized bioactivity but structural similarity to kinase inhibitors .
  • 4-[2-(2-Benzofuranyl)ethenyl]benzonitrile (CAS: 37780-79-3): Potential applications in organic electronics due to extended conjugation .

Key Research Findings and Implications

  • Cytotoxicity vs. Selectivity : While 1c and 1h show potent cytotoxicity, their inability to inhibit AROM underscores the need for target-specific optimization in anticancer drug design .
  • Substituent Effects : Para-substituted electron-donating groups (e.g., -NMe₂ in 1k ) reduce potency but improve solubility, suggesting a trade-off between activity and pharmacokinetics .
  • Multidisciplinary Applications: The structural versatility of cyanostilbene derivatives enables dual utility in biomedicine (e.g., GE3082) and materials science (e.g., CS1–CS3) .

Data Tables

Table 1: Cytotoxic Activity of Letrozole Analogs

Compound R Group IC₅₀ (μg/ml) MCF-7 IC₅₀ (μg/ml) T47D IC₅₀ (μg/ml) MDA-MB-231
1c 3-chlorophenyl 27.1 ± 1.2 N/A 14.5 ± 2.1
1h 4-methoxyphenyl N/A 14.3 ± 1.1 N/A
1k 4-dimethylamino N/A 16.8 ± 2.1 19.7 ± 1.8

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